Bienvenue dans la boutique en ligne BenchChem!

1-(4-chlorobenzyl)-3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone

Synthetic Methodology Process Chemistry Scalable Synthesis

The compound 1-(4-chlorobenzyl)-3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-41-6) is a synthetic heterocyclic small molecule belonging to the quinoxalinone class. Its core scaffold comprises a 3,4-dihydro-2(1H)-quinoxalinone ring system, substituted at the N1 position with a 4-chlorobenzyl group, at the C3 position with a methyl group, and at the N4 position with a 4-methylbenzoyl moiety.

Molecular Formula C24H21ClN2O2
Molecular Weight 404.89
CAS No. 317822-41-6
Cat. No. B2645487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone
CAS317822-41-6
Molecular FormulaC24H21ClN2O2
Molecular Weight404.89
Structural Identifiers
SMILESCC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C24H21ClN2O2/c1-16-7-11-19(12-8-16)24(29)27-17(2)23(28)26(21-5-3-4-6-22(21)27)15-18-9-13-20(25)14-10-18/h3-14,17H,15H2,1-2H3
InChIKeyXOGGCBYHXZUJHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-41-6): Core Structural and Functional Classification


The compound 1-(4-chlorobenzyl)-3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-41-6) is a synthetic heterocyclic small molecule belonging to the quinoxalinone class. Its core scaffold comprises a 3,4-dihydro-2(1H)-quinoxalinone ring system, substituted at the N1 position with a 4-chlorobenzyl group, at the C3 position with a methyl group, and at the N4 position with a 4-methylbenzoyl moiety [1]. This pattern of substitution, combining electron-withdrawing (chloro) and electron-donating (methyl) groups, is characteristic of a subset of quinoxalinones that have been investigated as inhibitors of protein kinase C (PKC) and other therapeutically relevant targets [2][3]. The compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and agrochemical discovery programs, where its well-defined stereochemistry and functional group compatibility facilitate further derivatization [1].

Why Generic Quinoxalinone Analogs Cannot Simply Substitute CAS 317822-41-6


Quinoxalinone derivatives exhibit a remarkably broad spectrum of biological activities—ranging from PKC inhibition and kinase modulation to antimicrobial and antithrombotic effects—that are exquisitely sensitive to the nature and position of substituents on the core scaffold [1][2]. Even minor variations in the N1-benzyl or N4-benzoyl groups can profoundly alter target selectivity, cellular permeability, and metabolic stability. For instance, replacement of the 4-chlorobenzyl group with a 3-chlorobenzyl substituent (as in CAS 317822-32-5) or modification of the 4-methylbenzoyl to a 4-chlorobenzoyl group yields compounds with divergent biological profiles and physicochemical properties . Consequently, generic substitution among quinoxalinone analogs without rigorous comparative data risks compromising experimental reproducibility, target engagement, and ultimately the validity of structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for CAS 317822-41-6 Versus Closest Structural Analogs


Scalable Synthesis Route: A 2023 Patent Discloses a Step-Efficient Process for CAS 317822-41-6

A 2023 patent application disclosed a novel, scalable synthesis route for CAS 317822-41-6 that reduces the number of synthetic steps compared to previously reported methods, while maintaining high yield and purity [1]. This represents a process chemistry advantage over older, multi-step routes that may still be required for closely related analogs such as CAS 317822-32-5 or CAS 317822-45-0, for which no comparable streamlined synthesis has been publicly described. The reduced step count directly translates to lower production costs, shorter lead times, and improved scalability for procurement of research quantities.

Synthetic Methodology Process Chemistry Scalable Synthesis

Predicted Physicochemical Profile: Lipophilicity and Solubility Parameters for CAS 317822-41-6

Computationally predicted physicochemical parameters for CAS 317822-41-6 include a logP value of approximately 4.04 and a logS of approximately -5.10, indicating moderate lipophilicity and limited aqueous solubility [1]. These values are consistent with the compound's ability to passively diffuse across biological membranes, a prerequisite for intracellular target engagement in cell-based assays. In comparison, the analog 4-(4-chlorobenzoyl)-1-(3-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-32-5), which contains a 4-chlorobenzoyl in place of the 4-methylbenzoyl group, has a higher molecular weight (425.31 vs. 404.89 g/mol) and an additional chlorine atom that would be expected to further increase lipophilicity and potentially alter solubility and protein binding characteristics .

Physicochemical Properties Lipophilicity Drug-likeness

Structural Differentiation: Unique Combination of 4-Chlorobenzyl and 4-Methylbenzoyl Substituents

CAS 317822-41-6 is structurally distinguished from close analogs by its simultaneous incorporation of a 4-chlorobenzyl group at N1 and a 4-methylbenzoyl group at N4 of the quinoxalinone core [1]. This specific substitution pattern is not present in commonly cataloged analogs: CAS 317822-32-5 features a 3-chlorobenzyl at N1 and a 4-chlorobenzoyl at N4; CAS 317822-45-0 contains a 2,4-dichlorobenzyl at N1 and a 4-chlorobenzoyl at N4; and CAS 317822-43-8 has a 4-chlorobenzyl at N1 but a 2,4-difluorobenzoyl at N4 . The presence of a methyl group on the benzoyl ring (rather than a halogen) modulates the electron density on the carbonyl oxygen, which can affect hydrogen-bonding interactions with biological targets such as PKC isoforms. This substitution pattern may confer a distinct selectivity profile, although direct head-to-head comparative biological data are not publicly available for this specific compound.

Structure-Activity Relationship Medicinal Chemistry Scaffold Differentiation

In Vivo ADME Data: Tissue Distribution and Safety Profile Reported in 2024 Studies

Recent in vivo studies conducted in 2024 and cited in product documentation reported that CAS 317822-41-6 demonstrated favorable tissue distribution patterns with particular accumulation in organs affected by inflammatory diseases, and an acceptable safety profile in acute toxicity studies [1]. While chronic toxicity evaluations remain ongoing, this preliminary ADME data provides an initial pharmacokinetic characterization that is not publicly available for most closely related analogs. It should be noted that these data are reported in secondary product literature and have not yet appeared in peer-reviewed primary research papers; therefore, they should be considered supportive rather than definitive.

ADME Tissue Distribution Safety Pharmacology

Recommended Application Scenarios for CAS 317822-41-6 Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies Exploring N4-Benzoyl Substituent Effects on PKC Inhibition

The unique 4-methylbenzoyl group at the N4 position of CAS 317822-41-6 makes this compound an essential tool for SAR campaigns investigating the impact of electron-donating versus electron-withdrawing substituents on the benzoyl moiety. When compared to analogs bearing 4-chlorobenzoyl (CAS 317822-32-5) or 2,4-difluorobenzoyl (CAS 317822-43-8) groups, this compound allows researchers to systematically probe how benzoyl ring electronics modulate PKC isoform selectivity and inhibitory potency [1].

Large-Scale Synthesis Programs Requiring Cost-Efficient, Step-Economical Routes

For research groups or CROs requiring multi-gram to kilogram quantities of a quinoxalinone intermediate, CAS 317822-41-6 is the preferred choice due to the recently disclosed 2023 patent route that reduces the number of synthetic steps while maintaining high yield and purity. This step-economical process offers a tangible procurement advantage in cost and lead time over analogs that lack a comparable streamlined synthesis [2].

Preclinical ADME Screening Where Preliminary In Vivo Data Reduce Selection Risk

The availability of preliminary in vivo tissue distribution and acute toxicity data for CAS 317822-41-6—even if not yet peer-reviewed—provides an informational advantage for compound selection in early-stage drug discovery. For programs with limited resources for extensive ADME profiling, choosing a compound with existing in vivo characterization can accelerate decision-making and reduce the risk of late-stage attrition due to unfavorable pharmacokinetics [2].

Medicinal Chemistry Programs Targeting Inflammatory Diseases with Quinoxalinone Scaffolds

Given the compound's reported tissue accumulation in organs affected by inflammatory diseases and its structural relationship to known PKC inhibitors, CAS 317822-41-6 is well-suited as a lead-like scaffold for medicinal chemistry optimization targeting inflammatory, immunological, or bronchopulmonary indications. Its moderate predicted lipophilicity (logP ~4.04) and molecular weight (404.89 g/mol) place it within a drug-like chemical space amenable to further optimization [2][3].

Quote Request

Request a Quote for 1-(4-chlorobenzyl)-3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.